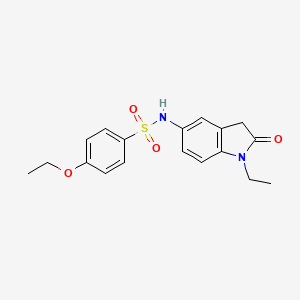
2-Propenoic acid, 3-(2-furanyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(2-furanyl)-, (Z)-, also known as (Z)-3-(2-furanyl)acrylic acid, is an organic compound with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol . This compound is characterized by the presence of a furan ring attached to an acrylic acid moiety, and it exists in the Z-configuration, which refers to the specific geometric arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-furanyl)-, (Z)- can be synthesized through various methods. One common approach involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 3-(2-furanyl)-, (Z)- often involves the catalytic oxidation of furfural. This process can be carried out using catalysts such as vanadium pentoxide or molybdenum trioxide, and it requires controlled temperature and pressure conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(2-furanyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: Reduction of the double bond can yield 3-(2-furanyl)propanoic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 3-(2-furanyl)propanoic acid.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(2-furanyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(2-furanyl)-, (Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its ability to modulate inflammatory signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanacrylic acid: Similar structure but different geometric configuration.
3-(2-Furanyl)propanoic acid: Similar structure but lacks the double bond.
Furan-2,3-dicarboxylic acid: Oxidized derivative of 2-Propenoic acid, 3-(2-furanyl)-, (Z)-.
Uniqueness
2-Propenoic acid, 3-(2-furanyl)-, (Z)- is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different biological activities and chemical properties compared to its E-isomer or other similar compounds .
Propriétés
Numéro CAS |
25129-65-1; 539-47-9 |
|---|---|
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
138.122 |
Nom IUPAC |
(Z)-3-(furan-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- |
Clé InChI |
ZCJLOOJRNPHKAV-ARJAWSKDSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
![N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B2513987.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)
![4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2513991.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)


![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)
